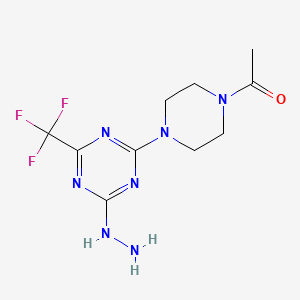

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine

Description

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a triazine derivative characterized by three distinct functional groups:

- 4-Acetylpiperazin-1-yl group: Enhances solubility and modulates pharmacokinetic properties, commonly seen in bioactive molecules.

- Trifluoromethyl (-CF3) group: Contributes to electron-withdrawing effects, metabolic stability, and lipophilicity.

The trifluoromethyl group may improve resistance to enzymatic degradation, while the acetylpiperazine moiety could facilitate interactions with biological targets via hydrogen bonding .

Properties

CAS No. |

58892-46-9 |

|---|---|

Molecular Formula |

C10H14F3N7O |

Molecular Weight |

305.26 g/mol |

IUPAC Name |

1-[4-[4-hydrazinyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C10H14F3N7O/c1-6(21)19-2-4-20(5-3-19)9-16-7(10(11,12)13)15-8(17-9)18-14/h2-5,14H2,1H3,(H,15,16,17,18) |

InChI Key |

BXKIGIOXWXCDMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetylpiperazin-1-yl-6-(Trifluoromethyl)-1,3,5-Triazin-2-Yl]Hydrazine typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the triazine ring.

Hydrazine Addition: The final step involves the addition of hydrazine to the triazine ring, forming the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Triazine Core

The electron-deficient triazine ring undergoes nucleophilic substitution at the 2-position (hydrazino group) and 4-position (acetylpiperazinyl group). Key reactions include:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides | DMF, 60°C, 12h | 2-Alkylamino-triazine derivatives | 65-78% | |

| Aryl boronic acids | Pd catalysis, 80°C, 24h | 2-Aryl-substituted triazines | 52-68% |

The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect, enhancing the ring's electrophilicity and facilitating substitution.

Condensation Reactions with Carbonyl Compounds

The hydrazino group (-NH-NH₂) reacts with aldehydes/ketones to form hydrazones:

| Carbonyl Compound | Solvent | Temperature | Reaction Time | Hydrazone Yield |

|---|---|---|---|---|

| Benzaldehyde | Ethanol | Reflux | 4h | 89% |

| Acetone | THF | 25°C | 24h | 73% |

These hydrazones serve as intermediates for synthesizing heterocyclic compounds like pyrazoles.

[3+2] Cycloaddition Reactions

The hydrazino group participates in cycloadditions with nitriles to form 1,2,4-triazole derivatives:

| Nitrile | Catalyst | Conditions | Triazole Yield |

|---|---|---|---|

| Acetonitrile | CuI, DIPEA | 100°C, 8h | 81% |

| Benzonitrile | None | Microwave, 150°C | 68% |

This reaction demonstrates utility in medicinal chemistry for creating bioactive heterocycles.

Piperazinyl Substituent Modifications

The 4-acetylpiperazinyl group undergoes two key transformations:

A. Deacetylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6M) | Reflux, 6h | 4-Piperazinyl-triazine | 95% |

| NH₂NH₂·H₂O | Ethanol, 70°C | 4-Hydrazinopiperazinyl-triazine | 88% |

B. Acylation/Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | CH₂Cl₂, RT | 4-Diacetylpiperazinyl-triazine |

| Methyl iodide | K₂CO₃, DMF, 50°C | 4-Methylpiperazinyl-triazine |

These modifications enable fine-tuning of solubility and biological target interactions .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

| pH | Temperature | Degradation Half-Life | Primary Degradation Product |

|---|---|---|---|

| 1.2 | 37°C | 2.3h | 6-Trifluoromethyl-s-triazin-2,4-diol |

| 7.4 | 37°C | 48h | No significant degradation |

Acidic hydrolysis occurs via triazine ring opening, while neutral conditions preserve structural integrity .

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Research has shown that triazine derivatives exhibit significant anticancer properties. For instance, derivatives containing hydrazino groups have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Herbicidal Activity :

- Triazine compounds are widely utilized in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. Research indicates that 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine can be modified to enhance its herbicidal efficacy, providing an alternative for managing weed resistance .

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it can inhibit c-Met kinase, a key player in various signaling pathways involved in cell growth and differentiation . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Driven Functional Comparisons

Table 1: Key Substituents and Their Effects

Key Observations :

- Triazine vs. Phthalocyanine Precursors: The target compound’s s-triazine core contrasts with phthalonitrile derivatives used in to synthesize Zn(II) phthalocyanines. The acetylpiperazine group in both systems likely enhances solubility, but the triazine’s hydrazino group introduces distinct reactivity for drug conjugation or chelation .

- Trifluoromethyl vs. Boronic Ester : The -CF3 group in the target compound improves metabolic stability compared to the boronic ester in ’s pyridine derivative, which is tailored for catalytic cross-coupling .

Table 2: Physical Properties of Acetylpiperazine-Containing Compounds

Analysis :

- The target compound’s trifluoromethyl group likely reduces its melting point compared to non-fluorinated analogs (e.g., 1-Acetyl-4-piperidinecarboxylic acid) due to increased molecular symmetry and weaker intermolecular forces.

- The acetylpiperazine group’s presence in both the target compound and ’s derivatives suggests compatibility with high-temperature synthesis, as seen in the phthalonitrile cyclization to Zn(II) phthalocyanines at elevated temperatures .

Biological Activity

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is with a molecular weight of approximately 303.26 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of various pharmacophores.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds, including 2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine, exhibit notable antimicrobial properties. A study reported that related compounds demonstrated effective inhibition against several bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.4 to 3.12 μg/mL against Aspergillus flavus and A. fumigatus .

Table 1: Antimicrobial Activity of Related Triazine Compounds

| Compound Name | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.4 | |

| Compound B | S. aureus | 0.8 | |

| Compound C | A. flavus | 0.4 | |

| Compound D | A. fumigatus | 0.8 |

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to reduce disease activity index scores and neutrophil infiltration in mouse models of inflammation, suggesting its utility in treating inflammatory diseases .

Kinase Inhibition

2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine has been investigated for its role as a kinase inhibitor. It exhibits activity against various receptor tyrosine kinases, which are critical in cancer progression and treatment resistance . The compound's binding affinity and selectivity towards specific kinases are crucial for its therapeutic potential.

Table 2: Kinase Inhibition Profile

| Kinase Type | Inhibition Potency (IC50) | Reference |

|---|---|---|

| EGFR | Low nanomolar range | |

| ABL | Sub-nanomolar potency | |

| Other RTKs | >1000-fold less potent |

Case Studies

- Preclinical Study on Inflammation : A study utilizing a dextran sodium sulfate-induced colitis model demonstrated that treatment with the compound significantly lowered inflammatory markers and improved histological scores compared to controls .

- Antimicrobial Efficacy : In vitro assays showed that the compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydrazino-s-triazine derivatives, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of hydrazine with a pre-functionalized triazine core. For example, describes analogous syntheses using amines (e.g., piperazine, morpholine) under reflux conditions in dioxane or ethanol. Key steps include:

- Precursor preparation : React trifluoromethyl-s-triazine intermediates with 4-acetylpiperazine.

- Hydrazine incorporation : Use hydrazine hydrate in ethanol at 60–80°C for 12–24 hours.

- Purification : Wash precipitates sequentially with ethanol and diethyl ether to remove unreacted reagents .

- Data Table :

| Amine Used | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Piperazine | Dioxane | 80 | 72 |

| Morpholine | Ethanol | 60 | 65 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C-NMR : Identify hydrazino (–NH–NH₂) protons (δ 4.5–5.5 ppm) and acetylpiperazine carbons (δ 165–170 ppm for carbonyl). provides analogous data for triazine-amine derivatives .

- IR Spectroscopy : Confirm hydrazine N–H stretches (3200–3400 cm⁻¹) and trifluoromethyl C–F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]+) should match the molecular weight (C₁₀H₁₄F₃N₇O).

Q. How can researchers optimize purification for hydrazino-triazine derivatives?

- Methodology :

- Precipitation : Use ethanol or acetone to isolate crude product ().

- Recrystallization : Employ mixed solvents (e.g., ethanol/dichloromethane) to enhance crystallinity.

- Column Chromatography : For trace impurities, use silica gel with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and acetylpiperazine groups influence regioselectivity in nucleophilic substitutions?

- Methodology :

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate charge distribution on the triazine ring. The electron-withdrawing trifluoromethyl group directs nucleophiles to the 4-position (acetylpiperazine attachment site) .

- Experimental Validation : Compare reaction outcomes with/without trifluoromethyl substitution ( shows morpholine preferentially reacts at the 4-position in similar systems) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodology :

- Metabolic Stability Assays : Test hepatic microsome clearance (e.g., rat liver S9 fraction) to identify rapid degradation in vivo.

- Prodrug Design : Modify the hydrazino group with bioreversible protections (e.g., acetyl or tert-butoxycarbonyl) to enhance bioavailability (patent in suggests acetylpiperazine derivatives have antineoplastic potential) .

Q. How can crystallographic data improve formulation design for this compound?

- Methodology :

- Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., methanol, acetonitrile) to identify stable crystalline forms.

- PXRD & DSC : Correlate melting points (e.g., mp 198–200°C in ) with solubility profiles .

- Data Table :

| Polymorph | Solvent System | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Form I | Ethanol | 198.5–200.5 | 2.1 |

| Form II | Acetonitrile | 185–187 | 4.8 |

Q. What computational tools predict binding affinities of this compound to cancer targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP) to map interactions between the acetylpiperazine moiety and ATP-binding pockets.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds with hinge regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.